

Application of 2-Methyl-4-octanol in Flavor and Fragrance Research

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Compound of Interest

Compound Name: 2-Methyl-4-octanol

Cat. No.: B1594176

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-octanol (CAS: 40575-41-5) is a secondary branched-chain alcohol that has garnered interest in the flavor and fragrance industry for its distinct sensory characteristics.^[1] Its chemical structure, featuring a hydroxyl group and a methyl branch, contributes to a unique aromatic profile that finds application in various consumer products, including food flavorings, perfumes, and cosmetics.^[1] This document provides a comprehensive overview of its properties, applications, and detailed protocols for its sensory and analytical evaluation. While it is utilized as a fragrance ingredient, it is also recognized as a male-specific compound in the sugarcane weevil *Sphenophorus levis*, where it is associated with aggregation behavior, highlighting its semiochemical properties.^[2]

Data Presentation: Properties of 2-Methyl-4-octanol

A summary of the key chemical and physical properties of **2-Methyl-4-octanol** is presented below. This data is essential for its handling, formulation, and analysis in a research setting.

Table 1: Chemical and Physical Properties of **2-Methyl-4-octanol**

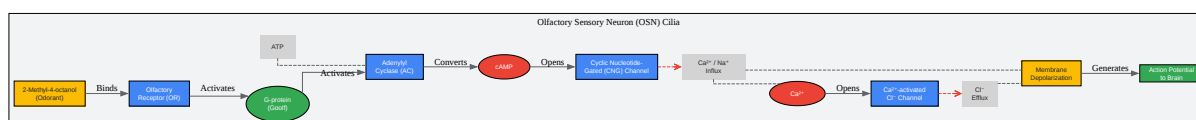
Property	Value	Reference(s)
Molecular Formula	C ₉ H ₂₀ O	[3][4][5]
Molecular Weight	144.25 g/mol	[3][4]
CAS Number	40575-41-5	[1][3][4]
Appearance	Colorless to pale yellow liquid	[1]
Odor Profile	Fruity, Floral, Aromatic	[1]
Boiling Point	189.1 - 204 °C	[1]
Density	~0.822 - 0.834 g/cm ³	[1]
Solubility	Soluble in alcohols and organic solvents; Insoluble in water	[1][6]
logP (Octanol/Water)	3.1	[3]

Table 2: Sensory Threshold Data for **2-Methyl-4-octanol**

Sensory Threshold	Value	Medium	Reference(s)
Odor Detection Threshold	Data not available in the reviewed literature. See Protocol 1 for the determination method.	-	
Taste Detection Threshold	Data not available in the reviewed literature. See Protocol 1 for the determination method.	-	

Signaling Pathway

The perception of **2-Methyl-4-octanol**, like other volatile odorants, is initiated by its interaction with Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal cavity. This binding event triggers a G-protein-coupled signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain.



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Caption: General olfactory signal transduction cascade.[7][8][9]

Experimental Protocols

Protocol 1: Determination of Sensory Detection Thresholds

This protocol outlines the procedure for determining the odor and taste detection thresholds of **2-Methyl-4-octanol** in a specific medium (e.g., water, air) using the ASTM E679 standard methodology (Ascending Forced-Choice Method of Limits).

1. Objective: To determine the lowest concentration of **2-Methyl-4-octanol** that is detectably different from a blank sample.
2. Materials:
 - **2-Methyl-4-octanol** (high purity, >98%)
 - Odor-free, taste-free water (for taste threshold) or purified air (for odor threshold)

- Glass sample containers with PTFE-lined caps
- Positive displacement pipettes
- Panel of trained sensory assessors (n=15-25)
- Red-lit, odor-controlled sensory evaluation booths

3. Methodology:

- Stock Solution Preparation: Prepare a stock solution of **2-Methyl-4-octanol** in a suitable solvent (e.g., ethanol) if not directly soluble in the test medium.
- Sample Preparation (Dilution Series):
 - Prepare a series of dilutions of **2-Methyl-4-octanol** in the test medium (water or air). A starting concentration is typically determined from preliminary range-finding tests.
 - Use a geometric progression (e.g., 1:2 or 1:3 dilutions) to create a concentration gradient that spans from sub-threshold to supra-threshold levels.
- Sensory Evaluation (Triangle Test):
 - Assessors are presented with three samples (a "triad"), where two are blanks and one contains the diluted **2-Methyl-4-octanol**, or two contain the odorant and one is a blank.
 - The presentation order is randomized for each assessor and each concentration level.
 - Assessors are asked to identify the "odd" or "different" sample.
- Procedure:
 - Start with the lowest concentration and present the triad to each panelist.
 - If the panelist correctly identifies the odd sample, they are presented with the next lower concentration in the next session. If incorrect, they are presented with the next higher concentration.

- This process is repeated until each panelist's individual threshold (the concentration at which they transition from guessing to detecting) is determined.
- Data Analysis:
 - The group's best-estimate threshold is calculated as the geometric mean of the individual panelists' thresholds.
 - Statistical significance is determined using tables based on the binomial distribution, ensuring the number of correct identifications is significantly above chance ($p < 0.05$).

Protocol 2: Characterization by Gas Chromatography-Olfactometry (GC-O)

This protocol describes the use of GC-O to identify the specific odor character of **2-Methyl-4-octanol** as it elutes from a gas chromatograph.[\[10\]](#)[\[11\]](#)

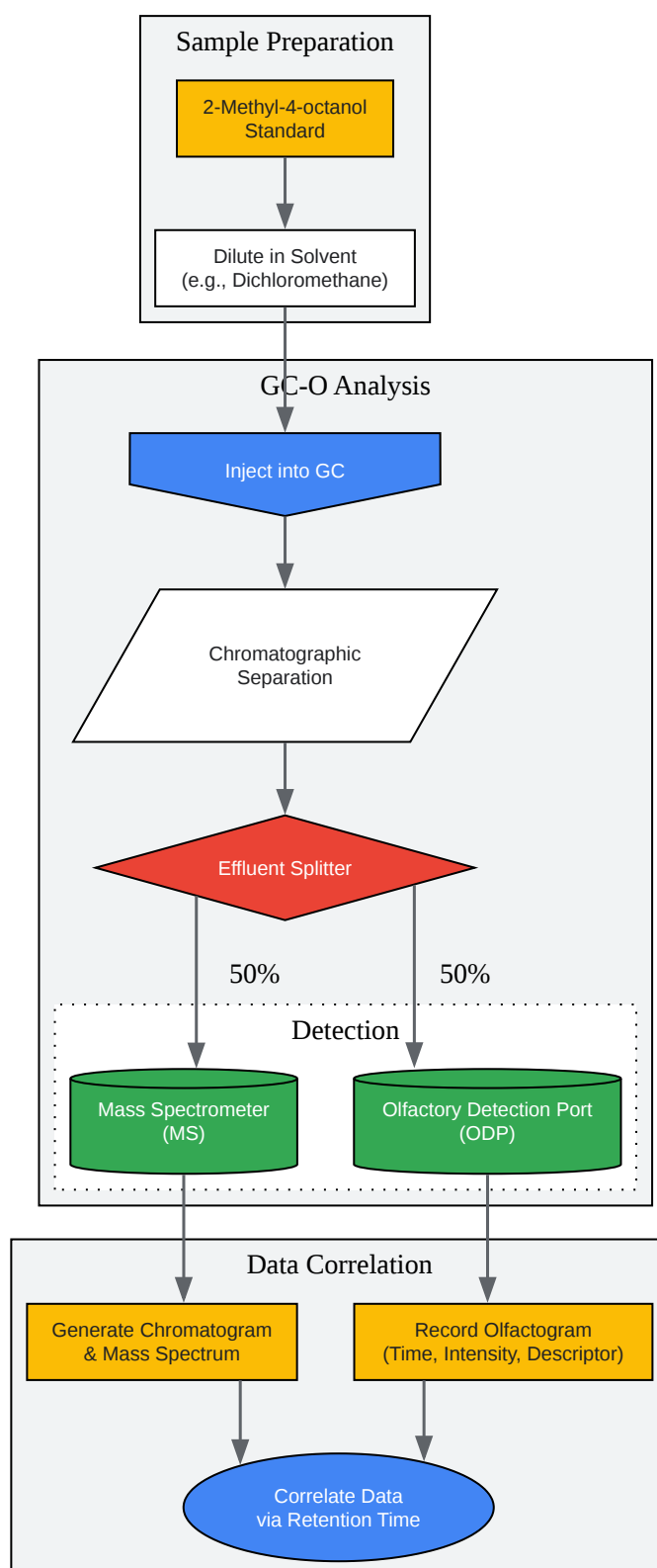
1. Objective: To correlate the instrumental detection of **2-Methyl-4-octanol** with its perceived odor character and intensity.

2. Equipment:

- Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
- Olfactory Detection Port (ODP)
- Effluent splitter to direct column outflow to both the detector (e.g., MS) and the ODP
- Humidifier for the ODP air supply
- Appropriate GC column (e.g., DB-5, DB-Wax)
- Trained sensory assessors (n=3-5)

3. Methodology:

- Sample Preparation: Prepare a dilute solution of **2-Methyl-4-octanol** in a suitable solvent (e.g., dichloromethane) at a concentration detectable by both the instrument and human assessors.
- GC-MS/O Analysis:
 - Inject the sample into the GC. The column effluent is split (e.g., 1:1 ratio) between the MS detector and the ODP.
 - As compounds elute from the column, they are simultaneously detected by the MS and sniffed by an assessor at the ODP.
 - The assessor records the time, duration, intensity, and a qualitative description of any odor perceived.
 - The resulting olfactogram (odor data) is then aligned with the chromatogram (MS data) using retention times.
- Data Acquisition:
 - Chromatogram: Total ion chromatogram (TIC) and mass spectrum for peak identification.
 - Olfactogram: A plot of odor events versus time, often including descriptors and intensity ratings.
- Data Analysis:
 - Confirm the identity of the peak corresponding to **2-Methyl-4-octanol** using its mass spectrum and retention index.
 - Correlate the timing of the odor event described by the assessor with the retention time of the **2-Methyl-4-octanol** peak to confirm its specific aroma contribution.



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Caption: Experimental workflow for GC-Olfactometry (GC-O) analysis.[12][13]

Protocol 3: Example Chemical Synthesis of (S)-2-Methyl-4-octanol

This section summarizes a reported enantioselective synthesis route for (S)-**2-Methyl-4-octanol**, starting from D-mannitol. This method is particularly relevant for applications where specific stereoisomers are required, such as in pheromone research.^[2]

1. Objective: To synthesize the (S)-(+)-enantiomer of **2-Methyl-4-octanol** with high enantiomeric excess.

2. Starting Material:

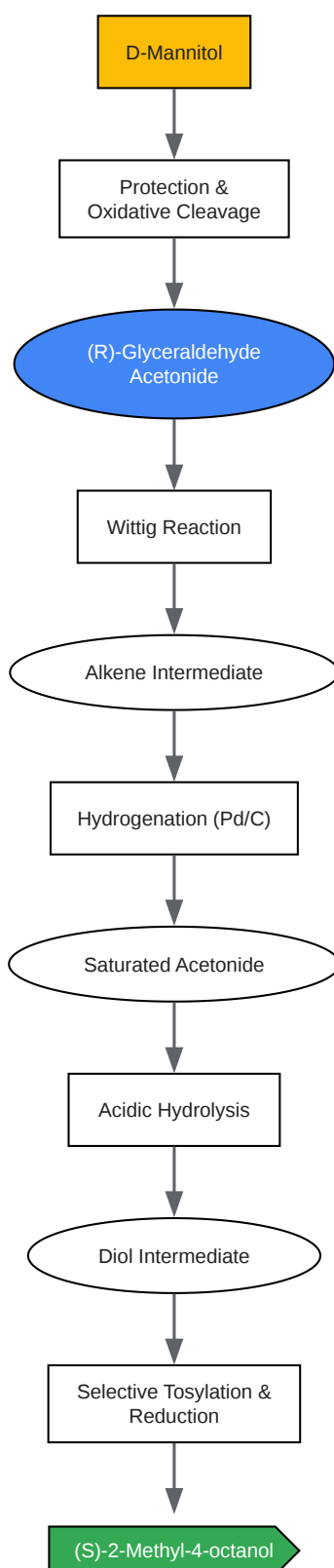
- D-mannitol

3. Key Intermediate:

- (R)-glyceraldehyde acetonide

4. Synthesis Steps (Summary):

- Preparation of Intermediate: D-mannitol is converted to (R)-glyceraldehyde acetonide via known methods involving diol protection and oxidative cleavage.
- Wittig Reaction: The aldehyde intermediate undergoes a Wittig reaction to extend the carbon chain.
- Hydrogenation: The resulting alkene is hydrogenated to a saturated compound.
- Hydrolysis: The acetonide protecting group is removed under acidic conditions to yield a diol.
- Functional Group Manipulation: The primary alcohol of the diol is selectively tosylated.
- Reduction: The tosylate is reduced to a methyl group.
- Final Deprotection/Conversion: The remaining functional groups are converted to yield the final product, (S)-**2-Methyl-4-octanol**.



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Caption: Synthesis workflow for (S)-**2-Methyl-4-octanol**.^[2]

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